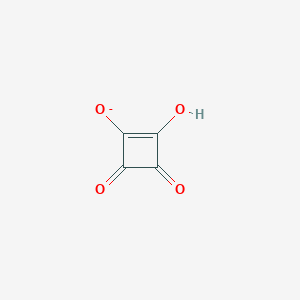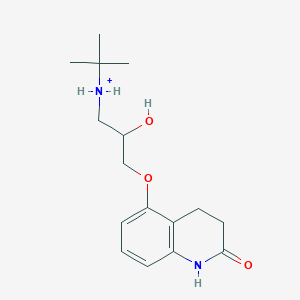
Lunarine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lunarine is an alkaloid fundamental parent and a spermidine alkaloid.
Wissenschaftliche Forschungsanwendungen
Inhibitor of Protozoan Oxidoreductase
Lunarine, a macrocyclic spermidine alkaloid from Lunaria biennis, has been identified as a competitive, time-dependent inhibitor of trypanothione reductase (TryR). TryR is a key enzyme in the protozoan oxidoreductase system and is a promising target for drug design against tropical parasitic diseases. Studies have synthesized this compound and its derivatives to explore their inhibitory effects on TryR, with a focus on understanding the specific structural features responsible for its activity. Research findings suggest that this compound's tricyclic nucleus plays a crucial role in time-dependent inhibition and that its unique structure makes it a potential model for inhibitor design (Hamilton et al., 2006).
Synthesis of this compound for Biochemical Research
The synthesis of this compound has been a topic of interest in biochemical research due to its potential as a medicinal compound. A regiocontrolled synthesis of this compound has been developed, involving the preparation of a tricyclic scaffold followed by coupling with acrylamidospermidine. This synthesis method provides a pathway for creating this compound and its derivatives, which can be used for further biochemical studies and drug development (Hamilton et al., 2002).
Eigenschaften
Molekularformel |
C25H31N3O4 |
|---|---|
Molekulargewicht |
437.5 g/mol |
IUPAC-Name |
(1S,2E,16E,23R)-22-oxa-5,10,14-triazatetracyclo[16.9.2.01,23.021,28]nonacosa-2,16,18(29),19,21(28)-pentaene-4,15,25-trione |
InChI |
InChI=1S/C25H31N3O4/c29-19-8-10-25-11-9-24(31)27-14-2-1-12-26-13-3-15-28-23(30)7-5-18-4-6-21(20(25)16-18)32-22(25)17-19/h4-7,9,11,16,22,26H,1-3,8,10,12-15,17H2,(H,27,31)(H,28,30)/b7-5+,11-9+/t22-,25+/m1/s1 |
InChI-Schlüssel |
YIWJEBPTHXRHQF-LLMLIWGDSA-N |
Isomerische SMILES |
C1CCNC(=O)/C=C/[C@]23CCC(=O)C[C@H]2OC4=C3C=C(C=C4)/C=C/C(=O)NCCCNC1 |
Kanonische SMILES |
C1CCNC(=O)C=CC23CCC(=O)CC2OC4=C3C=C(C=C4)C=CC(=O)NCCCNC1 |
Synonyme |
lunarine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



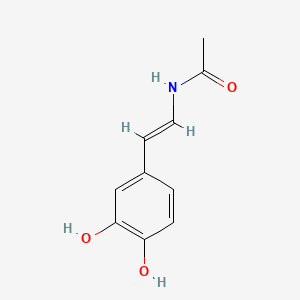
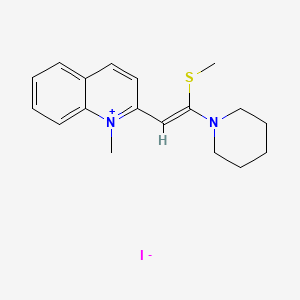
![(2R,5R,7R,8E,10E,12R,14S,16R,19R,20S,27S,28S,29R,32R,33R,35R)-14-[(2S,3R,4R)-2,3-Dihydroxy-4-methyloxan-2-yl]-28-hydroxy-5,7,9,19,29-pentamethyl-18,31-dioxo-13,17,38,39,40,41,42,43-octaoxaoctacyclo[31.4.1.11,35.12,5.120,24.124,27.129,32.012,16]tritetraconta-8,10-diene-35-carboxylic acid](/img/structure/B1233725.png)

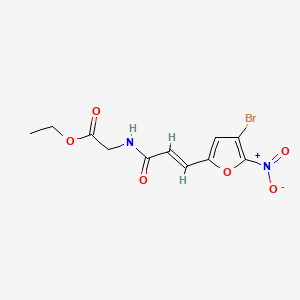
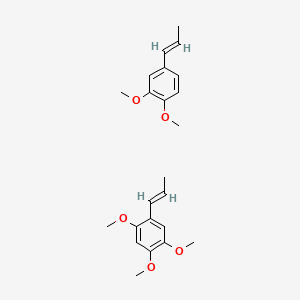

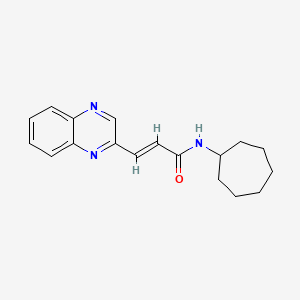
![N'-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxybenzylidene}-2-methyl-3-furohydrazide](/img/structure/B1233733.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B1233734.png)


